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Compound of Interest

Compound Name: Kisspeptin-54 (27-54) (human)

Cat. No.: B12637076 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, origin, and core biological

functions of human Kisspeptin-54. It includes a summary of quantitative data, detailed

experimental methodologies, and visualizations of key pathways and processes to support

advanced research and development efforts.

Discovery and Origin: From Cancer Suppressor to
Master Regulator of Reproduction
The journey of Kisspeptin-54's discovery is a compelling narrative of scientific serendipity,

beginning in the field of oncology and culminating in the realm of neuroendocrinology.

Initial Discovery of the KiSS-1 Gene
In 1996, the story began not with a peptide, but with a gene. Researchers at the Hershey

Medical Center in Pennsylvania identified a novel human gene, which they named KiSS-1, that

demonstrated the ability to suppress the metastasis of malignant melanoma cells without

affecting their primary tumorigenicity.[1] The name was a nod to its discovery location, home of

the "Hershey Kisses," combined with the designation "SS" for "suppressor sequence".[1] This

gene was localized to chromosome 1q32.[2][3]
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The product of the KiSS-1 gene is a 145-amino acid preproprotein.[4] In 2001, researchers

purified a 54-amino acid peptide derived from this precursor from human placenta.[5] Due to its

potent anti-metastatic properties, this peptide was named metastin.[6] It was soon discovered

that metastin and other shorter peptide fragments (Kp-14, Kp-13, and Kp-10) derived from the

same precursor acted as the natural, endogenous ligands for a previously orphan G protein-

coupled receptor known as GPR54 (also called KISS1R).[5][7][8] Following this discovery, the

family of peptides was collectively termed kisspeptins, with metastin being specifically referred

to as Kisspeptin-54 (Kp-54).[5][8]

A Paradigm Shift: The Role in Reproduction
The understanding of the Kisspeptin/GPR54 system was fundamentally transformed in 2003.

Two independent research groups made the landmark discovery that loss-of-function mutations

in the GPR54 gene were responsible for idiopathic hypogonadotropic hypogonadism (IHH) in

humans, a condition characterized by failed puberty and infertility.[5][6] This pivotal finding,

later corroborated by GPR54 knockout mouse models, repositioned the Kisspeptin/GPR54

system from a niche topic in cancer biology to a central and indispensable component of the

reproductive axis.[5][9] It became clear that its primary physiological role was not in metastasis

suppression, but as a master regulator of gonadotropin-releasing hormone (GnRH) secretion,

and thus, a gatekeeper of puberty and fertility.[2][3][6]

Quantitative Data Summary
The following tables summarize key quantitative parameters related to human Kisspeptin-54,

providing a reference for its pharmacological and physiological properties.

Table 1: Pharmacodynamic Properties of Human Kisspeptin-54
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Parameter Value Assay / Conditions Reference

Receptor Binding

Binding Affinity

All kisspeptin

fragments exhibit

similar high affinity for

the KISS1R.

Competitive Binding

Assays
[10][11]

Receptor Activation

EC₅₀ (IP

Accumulation)
~1.6 x 10⁻⁹ M

Inositol Phosphate

(IP) accumulation in

KISS1R-expressing

cells.

[12]

In Vivo Bioactivity

LH Release (Maximal)
24.0 ± 3.5 IU/L

(increment)

Single subcutaneous

injection (6.4 nmol/kg)

in women with HA.

[13]

FSH Release

(Maximal)

9.1 ± 2.5 IU/L

(increment)

Single subcutaneous

injection (6.4 nmol/kg)

in women with HA.

[13]

Table 2: Pharmacokinetic and Dosing Information for Human Kisspeptin-54
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Parameter Value / Range
Route of
Administration

Subject
Population

Reference

Pharmacokinetic

s

Circulating Half-

life
~27.6 minutes Intravenous

Healthy

Volunteers
[14]

Effective Dosing

Subcutaneous

(bolus)

6.4 - 12.8

nmol/kg
Subcutaneous

Women

undergoing IVF
[15]

Intravenous

(infusion)

0.3 - 1.0

nmol/kg/h
Intravenous Healthy Women [16]

Intranasal (bolus)
6.4 - 12.8

nmol/kg
Intranasal Healthy Men [17]

Experimental Protocols
This section details generalized methodologies for the synthesis, characterization, and in vivo

testing of Kisspeptin-54, based on standard practices in the field.

Solid-Phase Peptide Synthesis (SPPS) of Kisspeptin-54
The synthesis of Kisspeptin-54 is typically achieved using an automated microwave-assisted

peptide synthesizer employing a standard Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl)

strategy.[18][19]

Resin Selection: A Rink-Amide resin is used to obtain a C-terminally amidated peptide.

Fmoc Deprotection: The Fmoc protecting group on the resin-bound amino acid is removed

by treating the resin with a 20% solution of piperidine in N-methyl-2-pyrrolidone (NMP). This

step is typically performed twice.

Amino Acid Coupling: The next Fmoc-protected amino acid (1.5 equivalents) is activated

using a coupling agent like HBTU (O-Benzotriazole-N,N,N',N'-tetramethyl-uronium-

hexafluoro-phosphate) (1.5 equiv.) and HOBt (Hydroxybenzotriazole) (1.5 equiv.) in the
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presence of a base such as DIEA (N,N-Diisopropylethylamine) (2 equiv.) in DMF

(Dimethylformamide). This solution is added to the resin, and the reaction is driven to

completion, often assisted by microwave irradiation. The coupling step is repeated to ensure

efficiency.

Chain Elongation: Steps 2 and 3 are repeated sequentially for all 54 amino acids in the

Kisspeptin-54 sequence.

Cleavage and Deprotection: Once the synthesis is complete, the peptide is cleaved from the

resin, and all side-chain protecting groups are removed simultaneously. This is achieved by

treating the peptidyl-resin with a cleavage cocktail, typically consisting of Trifluoroacetic Acid

(TFA) with scavengers (e.g., water, triisopropylsilane) to prevent side reactions.

Purification and Verification: The crude peptide is precipitated with cold diethyl ether,

dissolved, and lyophilized. Purification is performed using reverse-phase high-performance

liquid chromatography (RP-HPLC). The identity and purity of the final peptide are confirmed

by mass spectrometry (e.g., MALDI-TOF or Electrospray) and analytical HPLC.[14][18]

Receptor-Ligand Binding Assay
Competitive binding assays are used to determine the affinity of Kisspeptin-54 for its receptor,

KISS1R (GPR54). These assays typically use the more stable, shorter fragment Kisspeptin-10

as the radioligand.[11][20]

Membrane Preparation: Cell membranes are prepared from a cell line stably expressing

human KISS1R (e.g., CHO-K1 or HEK-293 cells).

Assay Setup: A fixed amount of cell membrane protein (e.g., 2 µg) is incubated with a

constant concentration of a radiolabeled kisspeptin, such as ¹²⁵I-Kisspeptin-10.

Competition: The incubation is performed in the presence of increasing concentrations of

unlabeled competitor ligand (Kisspeptin-54).

Incubation: The mixture is incubated in an appropriate buffer (e.g., HEPES with 0.05% BSA)

for a set time (e.g., 2 hours) at a specific temperature (e.g., 25°C) to reach equilibrium.
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Separation and Counting: The bound radioligand is separated from the free radioligand,

typically by rapid filtration through glass fiber filters. The radioactivity retained on the filters is

then quantified using a gamma counter.

Data Analysis: Non-specific binding is determined in the presence of a high concentration

(e.g., 1 µM) of unlabeled ligand. Specific binding is calculated by subtracting non-specific

from total binding. The data are then analyzed using non-linear regression to determine the

IC₅₀ (the concentration of competitor that inhibits 50% of specific binding), which can be

used to calculate the binding affinity (Ki).

In Vivo Administration and Hormone Analysis in
Humans
This protocol outlines a typical clinical research study to assess the bioactivity of Kisspeptin-54.

[13][16][17]

Subject Recruitment: Healthy volunteers or specific patient populations (e.g., women with

hypothalamic amenorrhea) are recruited after obtaining informed consent and ethical

approval.

Study Design: A randomized, placebo-controlled, crossover design is often employed.

Participants attend study visits on separate occasions to receive either Kisspeptin-54 or a

saline placebo. A washout period of at least one week is scheduled between visits.[14]

Peptide Administration: Kisspeptin-54 is administered via a specified route. For

subcutaneous infusion, a starting dose of 0.3-1.0 nmol/kg/h is infused over a period of hours

(e.g., 8 hours).[16] For a subcutaneous bolus injection, a dose of 6.4 nmol/kg is

administered.[13]

Blood Sampling: An intravenous cannula is inserted for frequent blood sampling. A baseline

sample is taken before administration (t=0). Subsequent samples are collected at regular

intervals (e.g., every 10-15 minutes) for several hours post-administration.[13][16]

Hormone Measurement: Blood samples are collected into appropriate tubes (e.g., containing

aprotinin to prevent peptide degradation), centrifuged to separate plasma, and stored at

-20°C or lower until analysis.[14] Serum/plasma concentrations of Luteinizing Hormone (LH),
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Follicle-Stimulating Hormone (FSH), and sex steroids (e.g., testosterone, estradiol) are

measured using validated immunoassays.

Data Analysis: Hormone concentration profiles over time are plotted for both the kisspeptin

and placebo arms. Statistical analyses (e.g., ANOVA) are used to compare the responses

and determine the significance of the stimulatory effect of Kisspeptin-54.

Visualizing Core Pathways and Processes
The following diagrams, created using DOT language, illustrate the origin, signaling pathway,

and an experimental workflow for Kisspeptin-54.
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Click to download full resolution via product page

Caption: Proteolytic processing of the KiSS-1 gene product.

Kisspeptin-54 Intracellular Signaling Pathway
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Caption: KISS1R signaling via the Gq/11-PLC cascade.
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Experimental Workflow for In Vivo Human Studydot
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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